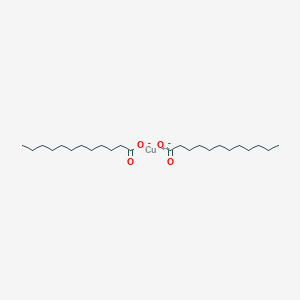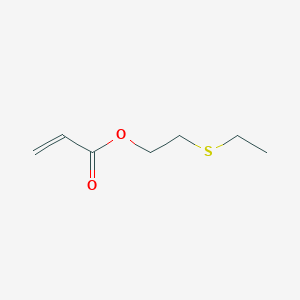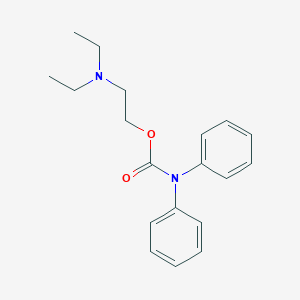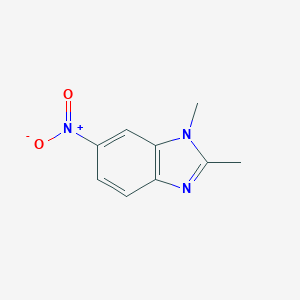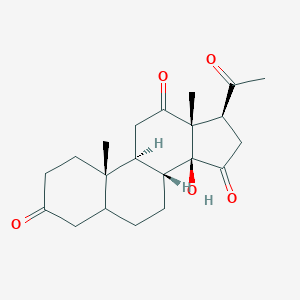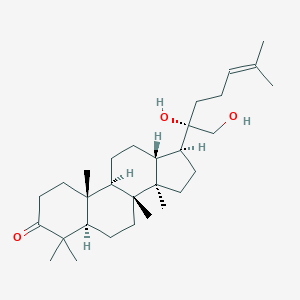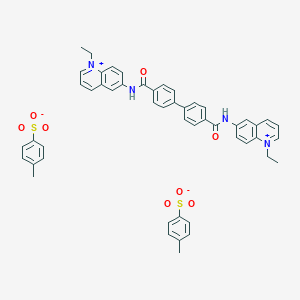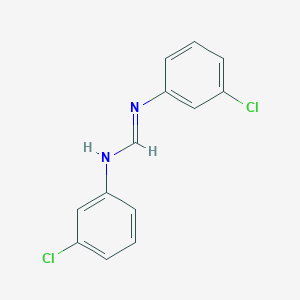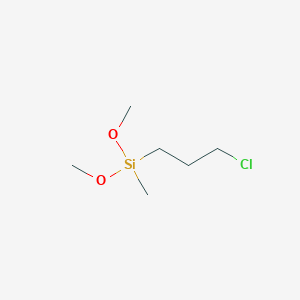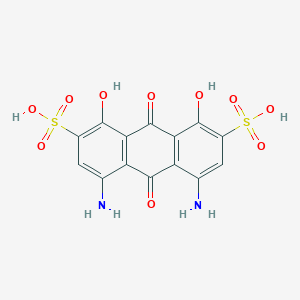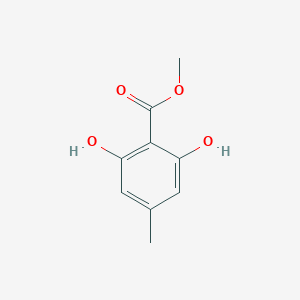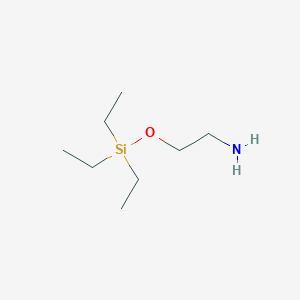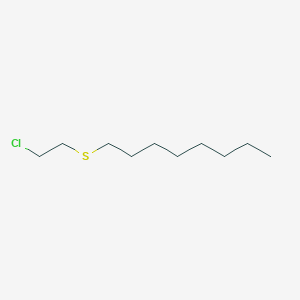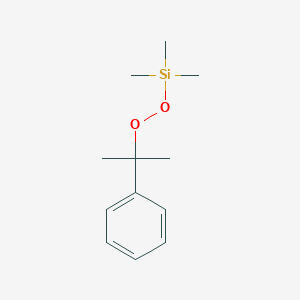
Cumyl trimethylsilyl peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cumyl trimethylsilyl peroxide (CTMSP) is a powerful organic peroxide that has been widely used in various fields of chemistry and biochemistry. It is a colorless, oily liquid that is highly reactive and unstable. CTMSP has been used as a radical initiator in polymerization reactions, as a crosslinking agent in the synthesis of elastomers and plastics, and as a reagent in organic synthesis.
Wirkmechanismus
Cumyl trimethylsilyl peroxide is a powerful radical initiator that can initiate free radical polymerization reactions. It can abstract hydrogen atoms from organic molecules to form free radicals. These free radicals can then react with other molecules to form polymer chains. Cumyl trimethylsilyl peroxide can also act as a crosslinking agent by reacting with organic molecules to form covalent bonds.
Biochemische Und Physiologische Effekte
Cumyl trimethylsilyl peroxide is highly reactive and can cause skin and eye irritation. It can also cause respiratory problems if inhaled. Cumyl trimethylsilyl peroxide is not intended for human consumption and should be handled with care in a laboratory setting.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Cumyl trimethylsilyl peroxide in lab experiments include its high reactivity and ability to initiate free radical polymerization reactions. However, Cumyl trimethylsilyl peroxide is highly unstable and can be dangerous if not handled properly. It requires careful handling and storage to prevent explosions and other accidents.
Zukünftige Richtungen
There are several future directions for the use of Cumyl trimethylsilyl peroxide in scientific research. One potential application is in the synthesis of new polymers and materials. Cumyl trimethylsilyl peroxide could also be used in the development of new organic compounds and drugs. Further research is needed to explore these and other potential applications of Cumyl trimethylsilyl peroxide in scientific research.
Synthesemethoden
Cumyl trimethylsilyl peroxide can be synthesized by reacting cumene hydroperoxide (CHP) with trimethylsilyl chloride (TMSCl) in the presence of a catalyst such as aluminum chloride. The reaction takes place in anhydrous conditions and requires careful handling due to the explosive nature of the reactants and products.
Wissenschaftliche Forschungsanwendungen
Cumyl trimethylsilyl peroxide has been widely used in scientific research as a radical initiator in polymerization reactions. It has been used in the synthesis of polyethylene, polystyrene, and other polymers. Cumyl trimethylsilyl peroxide has also been used as a crosslinking agent in the synthesis of elastomers and plastics. In addition, Cumyl trimethylsilyl peroxide has been used as a reagent in organic synthesis. It has been used in the synthesis of epoxides, alcohols, and other organic compounds.
Eigenschaften
CAS-Nummer |
18057-16-4 |
|---|---|
Produktname |
Cumyl trimethylsilyl peroxide |
Molekularformel |
C12H20O2Si |
Molekulargewicht |
224.37 g/mol |
IUPAC-Name |
trimethyl(2-phenylpropan-2-ylperoxy)silane |
InChI |
InChI=1S/C12H20O2Si/c1-12(2,13-14-15(3,4)5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
InChI-Schlüssel |
GDLVNFLVQZLITO-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)OO[Si](C)(C)C |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)OO[Si](C)(C)C |
Synonyme |
cumylperoxytrimethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
